Diallyltin dibromide
Overview
Description
Diallyltin dibromide is a chemical compound that has been studied for its reactivity and utility in organic synthesis. It is known to be synthesized from allyl bromide and tin powder, indicating its organotin nature with bromide as the halide component .
Synthesis Analysis
The synthesis of diallyltin dibromide involves the reaction of allyl bromide with tin powder, which is a straightforward method for preparing this compound . This synthesis is significant as it provides a route to generate chiral homoallylic alcohols from aldehydes when used in the presence of monosodium-(+)-diethyl tartrate, showcasing its utility in asymmetric synthesis .
Molecular Structure Analysis
While the specific molecular structure of diallyltin dibromide is not detailed in the provided papers, organotin compounds such as dialkyltin dihalides have been studied for their coordination chemistry. For example, hexacoordinate octahedral crystalline complexes of dicyclohexyltin dibromide with heterocyclic ligands have been prepared, and their structures have been determined by X-ray crystallography . This suggests that diallyltin dibromide may also form complexes with ligands, potentially altering its molecular structure.
Chemical Reactions Analysis
Diallyltin dibromide is reactive towards β-ketoaldehydes and functionalized imines. When reacted with β-ketoaldehydes that lack aromatic side groups, it affords homoallyl alcohols. However, with β-ketoaldehydes that possess aromatic side groups, the product can be either skipped or conjugated dienes, depending on the workup procedure . This demonstrates the compound's versatility in forming different types of bonds and structures under varying conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diallyltin dibromide are not explicitly discussed in the provided papers. However, the reactivity of similar organotin compounds, such as the preparation of triallyl- and diallyltin carboxylates, has been characterized by IR spectra and molecular weight determinations . These studies on related compounds can give insights into the potential properties of diallyltin dibromide, such as its IR spectroscopic characteristics and molecular weight, which are important for understanding its behavior in chemical reactions.
Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
Diallyltin dibromide has been found to play a significant role in various organic synthesis processes. For instance, it reacts with β-keto-aldehydes and (hydroxy) aryl imines to produce homoallyl alcohols or amines. Particularly with β-ketoaldehydes having aromatic side groups, the reaction leads to either skipped or conjugated dienes, depending on the workup procedure used (Kumaraswamy, Nagabrahmanandachari, & Swamy, 1996). Additionally, diallyltin dibromide serves as the reactive species in tin-mediated homoallylation reactions of carbonyl compounds under solvent-free conditions (Andrews, Peatt, & Raston, 2002).
2. Synthesis of Chiral Homoallylic Alcohols
Diallyltin dibromide is used in the synthesis of chiral homoallylic alcohols from aldehydes. This process involves the reaction of diallyltin dibromide with aldehydes in the presence of monosodium-(+)-diethyl tartrate, yielding homoallylic alcohols with significant enantiomeric excess (Boga et al., 1988).
3. Organotin Intermediates in Aqueous Media
Research has shown that allyl bromide and tin react in aqueous media to produce organotin intermediates like allyltin(II) bromide and diallyltin dibromide. These intermediates can then react with carbonyl compounds to give homoallylic alcohols (Chan, Yang, & Li, 1999).
4. Use in Barbier-type Reaction
Diallyltin dibromide has been employed in Barbier-type allylation reactions of carbonyl compounds in water, a process facilitated by tin nano-particles. This method leads to the formation of homoallylic alcohols with good yields (Zha et al., 2005).
5. Electrosynthesis Applications
An electrochemical method for the allylation of aldehydes and ketones using diallyltin reagent has been developed. This process involves the electroreductive regeneration of diallyltin reagent, providing an efficient pathway for the synthesis of homoallyl alcohols (Uneyama, Matsuda, & Torii, 1984).
properties
IUPAC Name |
dibromo-bis(prop-2-enyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5.2BrH.Sn/c2*1-3-2;;;/h2*3H,1-2H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKVXRKJVMGRRR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](CC=C)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169672 | |
Record name | Stannane, diallyldibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyltin dibromide | |
CAS RN |
17381-88-3 | |
Record name | Dibromodi-2-propen-1-ylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17381-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, diallyldibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017381883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyltin dibromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, diallyldibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyltin dibromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W943KQ82XT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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